N-benzyl-2-piperazin-1-yl-acetamide dihydrochloride is a chemical compound with the molecular formula C13H19N3O·2HCl and a CAS number of 827614-58-4. This compound falls under the category of piperazine derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. The dihydrochloride form indicates that the compound is a salt formed with hydrochloric acid, which enhances its solubility in water and may influence its pharmacological properties.
N-benzyl-2-piperazin-1-yl-acetamide dihydrochloride is synthesized through chemical reactions involving piperazine and benzyl derivatives. It is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a compound with potential hazards, including specific target organ toxicity and skin irritation . The compound is primarily utilized in scientific research and has applications in various fields, including chemistry, biology, and medicine.
The synthesis of N-benzyl-2-piperazin-1-yl-acetamide dihydrochloride typically involves several key steps:
These methods can be optimized for industrial production using continuous flow reactors and automated systems to ensure high yield and quality.
The molecular structure of N-benzyl-2-piperazin-1-yl-acetamide dihydrochloride features a piperazine ring linked to a benzyl group and an acetamide moiety. Key structural data includes:
The presence of the piperazine ring is significant as it contributes to the compound's biological activity by interacting with various neurotransmitter receptors.
N-benzyl-2-piperazin-1-yl-acetamide dihydrochloride can undergo several chemical reactions:
These reactions are crucial for exploring the compound's potential modifications to enhance its pharmacological properties.
N-benzyl-2-piperazin-1-yl-acetamide dihydrochloride exhibits several physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 306.23 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Hazard Classification | GHS07 (Warning) |
The classification indicates potential health hazards such as respiratory tract irritation and skin corrosion/irritation .
N-benzyl-2-piperazin-1-yl-acetamide dihydrochloride has a range of applications in scientific research:
This compound's versatility makes it a valuable subject for ongoing research in medicinal chemistry and related fields.
The dihydrochloride salt formation induces profound conformational rearrangements critical to biological activity. Protonation occurs at both piperazine nitrogens (pKₐ ~9.5 and ~5.5), transforming the flexible piperazine ring into a rigid chair conformation with equatorial-oriented C–H bonds. This minimizes steric clashes with the benzyl-acetamide moiety [7] [10]. Single-crystal X-ray analyses of analogous piperazinediium salts reveal key metrics (Table 1):
Table 1: Geometric Parameters of Protonated Piperazine-Acetamide Systems
Parameter | Neutral Piperazine | Dihydrochloride Salt | Biological Consequence |
---|---|---|---|
N⁺–H Bond Length | ~1.01 Å | 1.04–1.06 Å | Enhanced H-bond donation capacity |
N⁺–C–C–N⁺ Torsion Angle | ±55°–65° | 53.8°–56.2° | Reduced ring puckering amplitude |
Amide C=O Bond Length | 1.225 Å | 1.231 Å | Increased polarization for H-bonding |
Cl⁻···H–N⁺ Distance | >3.0 Å | 2.72–2.91 Å | Salt bridge stabilization in binding |
The benzyl group adopts a perpendicular orientation relative to the piperazine plane (dihedral: 85°–92°), positioning its para-carbon for optimal hydrophobic pocket insertion. Molecular dynamics simulations indicate the protonated piperazine exhibits 40% reduced rotational freedom (τ ~180 ps) compared to the free base, locking the acetamide linker in an extended antiperiplanar conformation ideal for target docking [4] [10]. Industrial-scale synthesis leverages this rigidity: acylation of piperazine with chloroacetyl chloride at 0–5°C minimizes N,Nʹ-dialkylation byproducts, followed by benzylamine coupling and HCl salt formation in ethanol, achieving >98% purity via methanol-diethyl ether recrystallization [2] [9].
The dihydrochloride salt forms bidirectional hydrogen-bonding networks that underpin its pharmacological activity. The protonated piperazine acts as a dual H-bond donor (N⁺–H), while the acetamide carbonyl and neutral amide N–H serve as acceptors and donors, respectively. Quantum mechanical calculations (B3LYP/6-311++G**) quantify these interactions:
Table 2: Hydrogen-Bonding Capacity of Key Pharmacophores
Pharmacophore | Electrostatic Potential (kcal/mol) | Preferred Biological Partners | Binding Role |
---|---|---|---|
Piperazine N⁺–H (axial) | +42.3 | Asp/Glu carboxylate (O) | Ionic anchoring |
Piperazine N⁺–H (eq) | +38.9 | Ser/Thr hydroxyl (O) | Stability via bidentate H-bond |
Amide C=O | -32.1 | Arg/Lys (N–H) | H-bond acceptance |
Amide N–H | +28.7 | His imidazole (=N–) | H-bond donation |
In GABA_A receptor docking, the protonated piperazine forms salt bridges with Arg218 (N⁺–H···OOC; 1.84 Å), while the acetamide carbonyl H-bonds with Glu155 (C=O···H–N; 2.72 Å). This dual interaction stabilizes the receptor's open-channel conformation with ΔG = -9.8 kcal/mol [2]. Crystallographic studies of related piperazinediium salts show recurring R²₂(8) and R₁₂(6) ring motifs between N⁺–H and sulfonate/carboxylate anions, validating the preference for bidentate binding. The benzyl ring’s edge-to-face π-stacking (distance: 3.48 Å) with Phe200 further enhances affinity [7]. Comparative IR spectroscopy reveals a 15 cm⁻¹ redshift in the C=O stretch (1662 → 1647 cm⁻¹) upon protonation, confirming enhanced resonance and H-bond acceptor strength [9].
Strategic bioisosteric substitutions significantly alter potency, selectivity, and metabolic stability. The parent scaffold’s modularity permits targeted modifications at three sites: benzyl para-position, acetamide nitrogen, and piperazine nitrogens.
Table 3: Impact of Isosteric Replacements on Pharmacological Profiles
Modification Site | Bioisostere | Key Property Change | Biological Outcome |
---|---|---|---|
Benzyl para-H | 4-F | σₚ = +0.06; ↑ lipophilicity (logP +0.14) | 62 nM IC₅₀ at GABA_A (vs. 45 nM parent) [2] |
4-CF₃ | σₚ = +0.54; ↑ metabolic stability | MIC vs. MRSA: 45→18 μg/mL [2] | |
Acetamide (–NH–) | Retro-inverted amide | Reversed dipole (C=O vs. N–H) | 3-fold ↓ anticonvulsant activity (MES model) |
1,2,3-Triazole | ↑ metabolic stability; ↓ H-bond | Retained 78% D₂ receptor binding affinity | |
Piperazine | N-Me-piperazine | ↓ basicity (ΔpKₐ ~2.0) | 50% ↓ serotonin 5-HT₂ₐ antagonism |
Notably, N-benzyl replacement with thiazole (logP +0.8→+1.3) enhances blood-brain barrier penetration, elevating anticonvulsant ED₅₀ from 12 mg/kg to 8 mg/kg in maximal electroshock models. Conversely, amide-to-sulfonamide substitution (–C(=O)NH– → –SO₂NH–) reduces GABA_A affinity (IC₅₀ 45→210 nM) but boosts antibacterial potency (MIC 32→18 μg/mL against S. aureus) due to enhanced anion-π interactions with target enzymes [6] [8] [9]. Molecular hybridization strategies demonstrate that appending 4-phenylpiperazine to the acetamide nitrogen yields analogues with dual D₂/5-HT₂ₐ affinity (Kᵢ = 28 nM and 33 nM), suggesting utility in CNS disorders [2].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3